molecular formula C20H21ClFN7O B2827518 N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-93-4

N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2827518
CAS No.: 1040652-93-4
M. Wt: 429.88
InChI Key: JBJQGPKFFKMPMV-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core substituted with a 4-chlorobenzyl group and a tetrazole-containing side chain. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 4-fluorophenyl and 4-chlorobenzyl groups contribute to hydrophobic interactions in target binding.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJQGPKFFKMPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the piperazine ring.

    Attachment of the fluorophenyl-tetrazole moiety: This can be done by reacting a fluorophenyl-tetrazole derivative with the piperazine intermediate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

Research indicates that N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibits various pharmacological effects:

  • Antibacterial Properties : Studies have shown that related piperazine derivatives can act as broad-spectrum antibacterial agents against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anticancer Activity : The structural components of the compound suggest potential anticancer properties, as similar compounds have demonstrated selective cytotoxicity against various cancer cell lines . For instance, tetrazole derivatives have been reported to exhibit significant activity against human glioblastoma and melanoma cells .

Case Study 1: Antimicrobial Activity

A series of studies have focused on the antibacterial effects of piperazine derivatives. For example, a study indicated that certain piperazine-based compounds exhibited significant inhibition against Staphylococcus aureus, suggesting that this compound may also possess similar properties due to its structural similarities .

Case Study 2: Anticancer Potential

In another investigation, researchers synthesized various piperazine derivatives and tested them against different cancer cell lines. One derivative demonstrated over 80% inhibition of cell proliferation in vitro, indicating a promising avenue for further exploration of this compound in cancer therapy .

Research Findings Summary Table

Property/Activity Description References
AntibacterialBroad-spectrum activity against Pseudomonas aeruginosa, Staphylococcus aureus
AnticancerSelective cytotoxicity against glioblastoma and melanoma cells
MechanismModulation of receptors and enzyme inhibition

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference IDs
Target Compound Piperazine-carboxamide 4-Chlorobenzyl, 4-fluorophenyl-tetrazole Kinase inhibition (hypothesized) [5, 6, 11]
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl, ethyl Intermediate in synthesis [7, 10]
Compound 54 (Fluorobenzooxazinone) Piperazine-carboxamide 2-Fluorobenzooxazinone, propanoyl Kinase inhibition (IC₅₀ ~100 nM) [9]
Losartan Biphenyl-tetrazole Imidazole, butyl AT1 receptor antagonist [6]

Research Findings and Implications

  • Structural Advantages : The target compound’s tetrazole and fluorobenzyl groups synergize to enhance both solubility (via tetrazole’s polarity) and target affinity (via hydrophobic interactions). Piperazine’s flexibility may allow binding to multiple conformations of kinase targets .
  • Synthetic Challenges: notes difficulties in purifying fluorobenzyl-piperazine derivatives, suggesting the target compound may require advanced chromatographic techniques for isolation .
  • Activity Prediction : Based on analogues like Compound 54, the target is hypothesized to inhibit kinases (e.g., EGFR or VEGFR) with IC₅₀ values in the low micromolar range, though experimental validation is needed .

Biological Activity

N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring linked to a chlorobenzyl group and a tetrazole moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}ClFN7_{7}O, with a molecular weight of 429.9 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20_{20}H21_{21}ClFN7_{7}O
Molecular Weight429.9 g/mol
CAS Number1040652-93-4

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors or enzymes within biological systems. It is believed to interact with various molecular targets, potentially influencing pathways related to neurotransmission, cell proliferation, and apoptosis.

  • Receptor Modulation : The presence of the tetrazole moiety suggests that the compound may function as a modulator of glutamate receptors, particularly the excitatory amino acid transporters (EAATs). Studies have indicated that similar compounds exhibit positive allosteric modulation of these receptors, enhancing their activity in neuronal signaling pathways .
  • Antiproliferative Effects : Preliminary investigations into the antiproliferative properties of related piperazine derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxicity in vitro, suggesting that this compound may also possess anticancer properties .

Biological Activity Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Notable findings include:

  • In Vitro Antiproliferative Activity : Research has shown that certain piperazine derivatives exhibit significant antiproliferative effects against human cancer cell lines using the MTT assay. For example, compounds structurally similar to this compound have been noted for their ability to inhibit cell growth effectively .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications in the piperazine ring and the introduction of halogenated aromatic groups significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances the potency against cancer cells .

Case Studies

Several case studies have highlighted the potential applications of compounds related to this compound:

  • Neuroprotective Effects : In animal models, analogs have been shown to provide neuroprotective effects by modulating glutamate signaling pathways, which are crucial in neurodegenerative diseases .
  • Antitumor Activity : A study evaluated various piperazine derivatives for their cytotoxic effects on A431 and Jurkat cancer cell lines. Results indicated that modifications leading to increased lipophilicity correlated with enhanced antiproliferative activity .

Q & A

Q. What are common synthetic routes for N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Alkylation of the tetrazole moiety with a piperazine derivative using coupling agents like EDCI/HOBt.
  • Step 3 : Functionalization of the piperazine ring with a 4-chlorobenzyl group via nucleophilic substitution or carboxamide coupling. Key reagents include dichloromethane (DCM), diisopropylethylamine (DIEA), and benzoyl chlorides. Reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) are critical for yield optimization .

Q. How can researchers characterize the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and stereochemistry. For example, aromatic protons from the 4-fluorophenyl group appear as distinct doublets (δ ~7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₀H₂₀ClFN₆O: 438.14 g/mol).
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What initial biological activity screening methods are recommended?

  • In vitro assays : Test binding affinity to targets like serotonin (5-HT₃) or dopamine receptors using radioligand displacement (e.g., 3H^3\text{H}-CP55940 for cannabinoid receptors) .
  • Enzyme inhibition studies : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers optimize synthesis yield for large-scale production?

  • Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates .
  • Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of nitro groups in precursor molecules .
  • Temperature control : Maintain −20°C during azide cycloaddition to minimize side reactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate assays : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Purity validation : Re-purify batches showing discrepancies using preparative HPLC .
  • Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP modulation for GPCRs) .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with CB1 receptors, focusing on the tetrazole’s hydrogen bonding with Lys192 .
  • QSAR modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ values .

Q. How to design structure-activity relationship (SAR) studies for substituent modification?

  • Core modifications : Replace the 4-fluorophenyl group with 4-CF₃ or 4-OCH₃ to assess steric/electronic effects on receptor affinity .
  • Piperazine substitution : Introduce methyl or ethyl groups at the piperazine N-atom to evaluate metabolic stability .

Q. What stability studies are required for long-term storage?

  • Forced degradation : Expose the compound to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 14 days. Monitor decomposition via TLC .
  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the carboxamide group .

Q. How to assess receptor selectivity against off-target proteins?

  • Panels assays : Screen against 50+ GPCRs, ion channels, and transporters (e.g., hERG, CYP450 isoforms) using fluorescence polarization .
  • Kinase profiling : Test at 10 µM against a panel of 300 kinases to identify off-target inhibition (e.g., JAK2, ABL1) .

Q. What challenges arise in purification, and how are they mitigated?

  • Byproduct removal : Use silica gel chromatography (hexane:EtOAc 3:1) to separate unreacted 4-chlorobenzyl chloride .
  • Solvent selection : Replace ethyl acetate with dichloroethane for improved crystallization of the final product .

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